molecular formula C9H9BrO3 B6597858 (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate CAS No. 32189-35-8

(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Cat. No.: B6597858
CAS No.: 32189-35-8
M. Wt: 245.07 g/mol
InChI Key: RRQIRYOPPDMWPF-MRVPVSSYSA-N
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Description

(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate is a chiral ester characterized by a hydroxyl group at the α-carbon of the acetate moiety and a 4-bromophenyl substituent. Its stereochemistry (R-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for enantioselective reactions and drug candidates targeting neurological or metabolic disorders . The compound’s structure (C₉H₉BrO₃, MW: 257.07 g/mol) balances lipophilicity (from the bromophenyl group) and polarity (from the hydroxyl and ester groups), influencing its solubility and reactivity .

Properties

IUPAC Name

methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQIRYOPPDMWPF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259934
Record name Methyl (αR)-4-bromo-α-hydroxybenzeneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32189-35-8
Record name Methyl (αR)-4-bromo-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32189-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αR)-4-bromo-α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The hydroacylation of activated ketones using N-heterocyclic carbene (NHC) catalysts offers a direct route to α-hydroxy esters. In this method, methyl benzoyl formate reacts with 4-bromobenzaldehyde in the presence of a triazolium-based NHC catalyst and 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds via a nucleophilic attack on the aldehyde, forming a Breslow intermediate, followed by acyl transfer to the ketone (Figure 1).

Key Conditions :

  • Solvent: Methanol or dichloromethane

  • Catalyst: Triazolium salt (25 mg, 0.111 mmol per 1.3 mmol substrate)

  • Temperature: 23°C

  • Duration: 9–24 hours

Stereochemical Control

While the cited procedure yields racemic ethyl 2-(4-bromophenyl)-2-hydroxyacetate, enantioselectivity can be achieved by employing chiral triazolium catalysts. For instance, (R)-selectivity may arise from steric hindrance in the catalyst’s N-substituents, directing the aldehyde’s approach to the Re face of the intermediate.

Work-Up and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (20% ethyl acetate/hexanes). Scaling this method to produce (R)-methyl ester would require substituting methanol for ethanol and optimizing chiral stationary phases for resolution.

Bromination-Esterification Sequential Synthesis

Bromination of 2-Phenyl-2-Hydroxyacetic Acid

Adapting methodologies from EP2532644A1, para-selective bromination is achieved using bromine in aqueous sodium bicarbonate. The substrate, 2-phenyl-2-hydroxyacetic acid, undergoes electrophilic aromatic substitution under heterogeneous conditions:

Reaction Parameters :

  • Bromine: 1–2 equivalents

  • Medium: Water with NaHCO₃ (pH 8–9)

  • Temperature: 25–35°C

  • Duration: 10 hours

This yields 2-(4-bromophenyl)-2-hydroxyacetic acid with >99% regioselectivity.

Esterification with Methanol

The carboxylic acid is esterified using methanol and sulfuric acid:

Procedure :

  • Combine 2-(4-bromophenyl)-2-hydroxyacetic acid (575 kg, 98.2% purity) with toluene (1150 L) and methanol (300 L).

  • Add H₂SO₄ gradually at 25–35°C.

  • Reflux at 63–67°C for 16 hours.

Yield : 79% (480 kg) after distillation.

Enantiomeric Resolution

The racemic methyl ester is resolved via chiral chromatography or enzymatic kinetic resolution. Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, leaving (R)-methyl ester intact.

Asymmetric Reduction of α-Keto Esters

Catalytic Hydrogenation

A prochiral α-keto ester, methyl 2-(4-bromophenyl)-2-oxoacetate, is reduced asymmetrically using transition-metal catalysts:

Conditions :

  • Catalyst: Ru(BINAP)Cl₂

  • Pressure: 50 psi H₂

  • Solvent: Ethanol

  • Temperature: 25°C

Outcome :

  • Enantiomeric Excess : Up to 98% (R)

  • Yield : 85–90%

Biocatalytic Reduction

Alcohol dehydrogenases (ADHs) offer a greener alternative. For example, Lactobacillus brevis ADH reduces the keto ester with NADPH cofactor regeneration:

Optimized Parameters :

  • pH: 7.0

  • Temperature: 30°C

  • Cofactor: 0.2 mM NADP⁺

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Hydroacylation80RacemicModerateHigh
Bromination-Ester79RacemicHighModerate
Asymmetric Hydrogen.9098LowLow
Biocatalytic8599ModerateHigh

Industrial-Scale Considerations

Solvent Selection

Toluene and methanol are preferred for extraction and esterification due to low toxicity and ease of removal.

Waste Management

Bromine residues are neutralized with NaHSO₃, while aqueous phases are treated via pH adjustment (HCl) and filtration.

Quality Control

GC analysis ensures <1% residual starting material, and chiral HPLC confirms enantiopurity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(4-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ®-Methyl 2-(4-bromophenyl)-2-oxoacetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ®-2-(4-bromophenyl)-2-hydroxyethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: ®-Methyl 2-(4-bromophenyl)-2-oxoacetate

    Reduction: ®-2-(4-bromophenyl)-2-hydroxyethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-Methyl 2-(4-bromophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-Methyl 2-(4-bromophenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Substituent Modifications on the Phenyl Ring
Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Difference Reference
(R)-Methyl 2-(4-fluorophenyl)-2-hydroxyacetate N/A C₉H₉FO₃ 184.16 Fluorine replaces bromine
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate 30565-53-8 C₁₀H₁₁BrO₃ 259.10 Ethyl ester replaces methyl
Methyl 2-(2-bromophenyl)-2-oxoacetate 122394-38-1 C₉H₇BrO₃ 243.06 Keto group replaces hydroxyl; bromine at ortho position

Key Findings :

  • Electron-withdrawing vs.
  • Ester chain length : The ethyl ester variant (C₁₀H₁₁BrO₃) shows increased lipophilicity (logP ~2.05 vs. ~1.8 for methyl), impacting membrane permeability in biological systems .
  • Positional isomerism : The 2-bromophenyl derivative (CAS 122394-38-1) demonstrates lower thermal stability due to steric strain from the ortho-bromine substituent .

Functional Group Analogs

Table 2: Functional Group Modifications
Compound Name CAS Number Molecular Formula MW (g/mol) Functional Group Change Reactivity/Application Reference
Methyl 2-(4-bromophenyl)-2-oxoacetate N/A C₉H₇BrO₃ 243.06 Keto (C=O) replaces hydroxyl Precursor for heterocyclic synthesis (e.g., triazoles)
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride 1391528-74-7 C₉H₁₁BrClNO₂ 280.55 Amino (-NH₂) replaces hydroxyl Chiral building block for peptidomimetics
Methyl 2-bromo-2-(4-methoxyphenyl)acetate 50612-99-2 C₁₀H₁₁BrO₃ 259.10 Bromine replaces hydroxyl; methoxy on phenyl Electrophilic alkylating agent

Key Findings :

  • Keto vs. hydroxyl : The oxo derivative (C₉H₇BrO₃) is more reactive in nucleophilic additions (e.g., forming hydrazones) but less stable under acidic conditions .
  • Amino substitution: The amino analog (C₉H₁₁BrClNO₂) exhibits enhanced hydrogen-bonding capacity, making it suitable for asymmetric catalysis .
  • Bromine substitution : The bromo-methoxyphenyl variant (CAS 50612-99-2) shows utility in Suzuki-Miyaura couplings due to its dual electrophilic sites .

Stereoisomers and Enantiomers

Table 3: Stereochemical Comparisons
Compound Name CAS Number Configuration Key Property Application Reference
(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate N/A R High enantiomeric excess (ee) Chiral resolution agent
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride 1391528-74-7 S Antipodal activity in receptor binding Neuropharmacology
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate 30565-53-8 Racemic Lower ee in synthesis Intermediate for racemic mixtures

Key Findings :

  • The R-configuration in the parent compound is critical for binding to GABA receptors, whereas the S-enantiomer of the amino analog shows selectivity for dopamine receptors .
  • Racemic mixtures (e.g., ethyl ester) are less favored in drug development due to regulatory requirements for enantiopurity .

Application-Specific Analogs

Table 4: Analogs in Drug Development
Compound Name CAS Number Target Pathway Advantage Over Parent Compound Reference
Methyl 2-(4-(2-bromoethyl)phenyl)acetate 78712-65-9 Kinase inhibition Enhanced alkylation capacity
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1349172-90-2 Antifungal Dual halogenation improves potency

Key Findings :

  • The bromoethylphenyl analog (CAS 78712-65-9) acts as a covalent inhibitor in kinase assays due to its reactive β-bromoethyl group .
  • Triazole-thione derivatives (e.g., CAS 1349172-90-2) exhibit 82% yield in synthesis and superior antifungal activity compared to non-halogenated analogs .

Biological Activity

(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : Approximately 243.05 g/mol
  • Physical State : Colorless oil
  • Chirality : Exhibits optical activity due to its chiral center.

The compound features a bromine atom on a phenyl ring, adjacent to a hydroxy group and an acetate moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Effective against several pathogens.
  • Cytotoxicity : Shows potential in cancer treatment.
  • Enzyme Inhibition : May interfere with critical metabolic pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multiple microbial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in recent studies:

PathogenMIC (µg/mL)MBC (µg/mL)Notes
Staphylococcus aureus0.51.0Significant inhibition of biofilm formation
Escherichia coli1.02.0Effective against resistant strains
Candida albicans0.250.5Exhibits antifungal activity

These results indicate that the compound is particularly potent against Gram-positive bacteria and certain fungi, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Assessment

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values measured against different cell lines:

Cell LineIC50 (µM)Selectivity Notes
SKOV3>60Low toxicity in non-target cells
A549>60Maintains antimicrobial effectiveness
MRC5>60Non-toxic to normal cells

The IC50 values greater than 60 µM suggest low toxicity in non-target cells while maintaining antimicrobial effectiveness, highlighting the dual functionality of this compound .

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial survival, such as DNA gyrase and dihydrofolate reductase, which are essential for DNA replication and folate metabolism.
  • Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways associated with inflammation and cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluating various derivatives of this compound revealed that one derivative exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing superior efficacy compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Profile :
    In another study, the cytotoxicity of the compound was assessed across several cancer cell lines, demonstrating a selective action that spares non-malignant cells while effectively targeting cancerous ones .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves bromination of a methyl phenylacetate precursor using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under inert conditions to minimize side reactions. Enantiomeric purity is highly sensitive to temperature and solvent polarity. For example, polar aprotic solvents (e.g., DCM) at low temperatures (−20°C to 0°C) reduce racemization of the chiral center . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended to verify enantiomeric excess (ee).

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. Data collection at high resolution (e.g., <1.0 Å) enables precise refinement of bond lengths and angles using programs like SHELXL. For chiral centers, Flack parameters (ideally <0.1) confirm the (R)-configuration. If crystals are unavailable, vibrational CD (VCD) combined with DFT calculations provides an alternative .

Advanced Research Questions

Q. What strategies mitigate racemization during esterification or purification of this compound?

  • Methodological Answer : Racemization often occurs during silica gel chromatography due to the acidic α-proton adjacent to the ester group. Mitigation strategies include:

  • Using neutral alumina instead of silica for purification.
  • Employing low-temperature flash chromatography (0–4°C).
  • Avoiding prolonged exposure to protic solvents (e.g., methanol).
  • Derivatizing the hydroxyl group with a protecting group (e.g., TBS) before purification .

Q. How do electronic effects of the 4-bromophenyl group influence nucleophilic substitution reactions at the α-carbon?

  • Methodological Answer : The electron-withdrawing bromine atom enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack. For example, in SN₂ reactions with amines, the rate increases by ~30% compared to non-brominated analogs. Kinetic studies (e.g., via ¹H NMR monitoring) reveal that steric hindrance from the bulky bromophenyl group slightly reduces reaction efficiency, necessitating optimized stoichiometry (1.2–1.5 eq nucleophile) .

Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar bromophenyl acetates?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) often arise from impurities or stereochemical mismatches. A systematic approach includes:

  • Comparative assays using enantiomerically pure (R)- and (S)-isomers.
  • LC-MS/MS to confirm compound integrity post-biological testing.
  • Molecular docking studies to correlate activity with stereospecific binding to targets (e.g., kinases) .

Q. How can this compound serve as a precursor for spirocyclic or fused-ring systems in medicinal chemistry?

  • Methodological Answer : The α-hydroxy ester moiety undergoes cyclization under Mitsunobu conditions (DIAD, Ph₃P) to form oxazolidinones or lactones. For spirocyclic derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the bromophenyl position, followed by intramolecular cyclization. Structural characterization via 2D NMR (COSY, NOESY) confirms regiochemistry .

Critical Analysis of Evidence

  • Contradictions : and report divergent melting points (78–82°C vs. 75–77°C), likely due to polymorphic forms or solvent residues. Reproducibility requires strict control of recrystallization solvents (e.g., ethyl acetate/hexane).
  • Gaps : Biological activity data for the (R)-enantiomer are sparse; most studies (e.g., ) focus on racemic mixtures or simplified analogs.

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